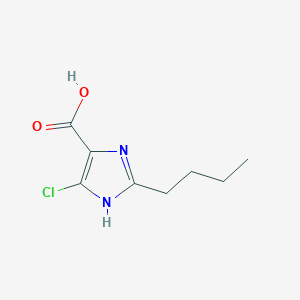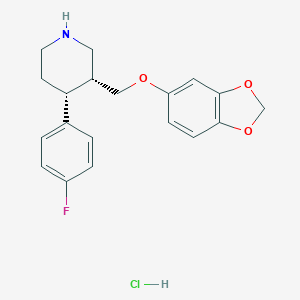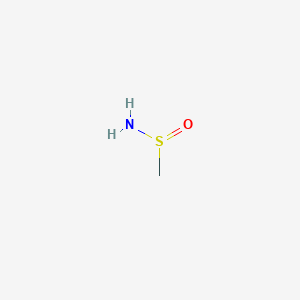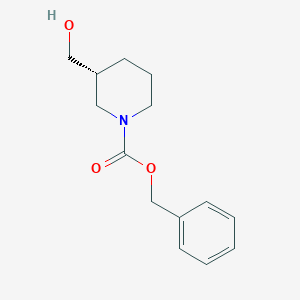![molecular formula C9H10ClNOS B169788 2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-25-4](/img/structure/B169788.png)
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. DMCM is a potent positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The compound has been used in various scientific research studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders.
Mécanisme D'action
DMCM binds to the benzodiazepine site on GABA-A receptors and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neurons, resulting in hyperpolarization and inhibition of neuronal excitability.
Effets Biochimiques Et Physiologiques
DMCM has been shown to produce anxiolytic and sedative effects in animal models and human studies. The compound also has anticonvulsant and muscle relaxant properties. DMCM has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
DMCM has been widely used in scientific research due to its potent and selective modulation of GABA-A receptors. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. However, DMCM has limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments.
Orientations Futures
There are several potential future directions for research on DMCM and its pharmacological properties. One area of interest is the development of more potent and selective modulators of GABA-A receptors for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the long-term effects of GABA-A receptor modulation on neuronal plasticity and behavior. Additionally, the use of DMCM in combination with other drugs or therapies may provide new insights into the treatment of anxiety and other neurological disorders.
Méthodes De Synthèse
DMCM can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl ethyl ketone and subsequent chlorination with thionyl chloride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
DMCM has been extensively used in scientific research to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. The compound has been used in various in vitro and in vivo studies to elucidate the effects of GABA-A receptor modulation on neuronal excitability, synaptic transmission, and behavior.
Propriétés
Numéro CAS |
10513-25-4 |
|---|---|
Nom du produit |
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
Formule moléculaire |
C9H10ClNOS |
Poids moléculaire |
215.7 g/mol |
Nom IUPAC |
2-chloro-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C9H10ClNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |
Clé InChI |
VAVJKSMPPLPQAA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
Synonymes |
2-Chloro-5,5-diMethyl-5,6-dihydro-4H-benzothiazol-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)

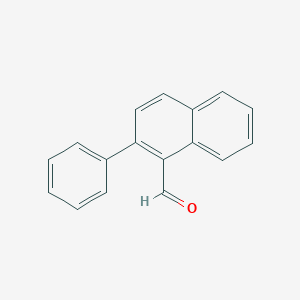

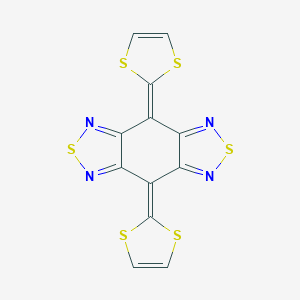
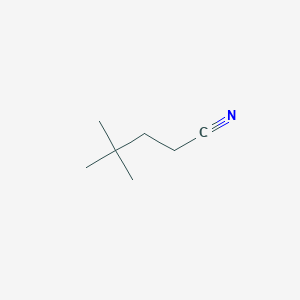
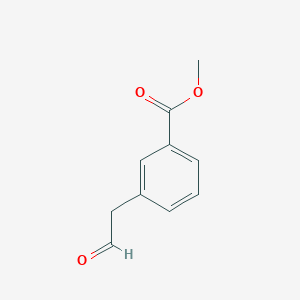
![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)
